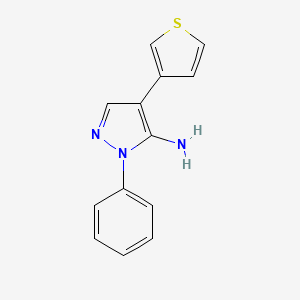

1-Phenyl-4-(3-thienyl)-1H-pyrazol-5-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-4-thiophen-3-ylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S/c14-13-12(10-6-7-17-9-10)8-15-16(13)11-4-2-1-3-5-11/h1-9H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFSYVBZRMRZHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)C3=CSC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Phenyl 4 3 Thienyl 1h Pyrazol 5 Amine and Its Congeners

Divergent Synthetic Pathways to Pyrazol-5-amine Core Structures

The formation of the central pyrazol-5-amine scaffold is a critical step in the synthesis of the target compound and its congeners. This is typically achieved through cyclization reactions that bring together the necessary atoms to form the five-membered heterocyclic ring.

Cyclocondensation and Annulation Reactions

Cyclocondensation reactions are a cornerstone in pyrazole (B372694) synthesis, involving the reaction of a bidentate nucleophile, such as a hydrazine (B178648) derivative, with a 1,3-difunctional carbon unit. mdpi.com A primary and straightforward method involves the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds. mdpi.com This approach, however, can lead to a mixture of regioisomers, depending on the substitution pattern of the starting materials. mdpi.com Another common strategy utilizes the reaction of α,β-unsaturated carbonyl compounds with hydrazines. mdpi.com

Annulation reactions, which involve the formation of a ring onto a pre-existing molecule, also play a significant role. For instance, a [4+1] annulation of α-arylhydrazonoketones and dimethyl sulfonium (B1226848) methylides provides a direct route to substituted dihydro-1H-pyrazoles and 1H-pyrazoles through the formation of C-C and C-N bonds under mild conditions. researchgate.net Additionally, (3 + 2) annulation reactions, such as the one between 4-bromo pyrazolones and benzofuran-derived azadienes, have been developed for the synthesis of novel pyrazole-fused spiroketals. rsc.org The synthesis of pyrazoles substituted with a thiophene (B33073) moiety can be achieved through a 3 + 2 annulation reaction of a chalcone-type compound with phenyl hydrazine hydrochloride. nih.gov

The reaction of 5-aminopyrazoles with various electrophiles is a common strategy for constructing fused pyrazole systems. For example, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with α,β-unsaturated ketones in an ionic liquid has been used to synthesize 1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines. nih.gov This reaction proceeds through a sequence of Michael addition, cyclization, dehydration, and aromatization. nih.gov Similarly, the reaction of 5-aminopyrazoles with ethyl 2,4-dioxo-4-phenylbutanoate can yield pyrazolo[3,4-b]pyridine-6-carboxylates. nih.gov

The use of β-ketonitriles as starting materials is another important pathway. The reaction of β-ketonitriles with hydrazines is a well-established method for the synthesis of 5-aminopyrazoles. beilstein-journals.org For instance, the reaction of benzoylacetonitrile (B15868) with substituted phenylhydrazines yields 5-amino-3-aryl-1H-pyrazoles. beilstein-journals.org

| Starting Materials | Reaction Type | Product Type | Reference |

| Hydrazine derivatives and 1,3-dicarbonyl compounds | Cyclocondensation | Polysubstituted pyrazoles | mdpi.com |

| α-Arylhydrazonoketones and dimethyl sulfonium methylides | [4+1] Annulation | Substituted dihydro-1H-pyrazoles and 1H-pyrazoles | researchgate.net |

| Chalcone-type compound and phenyl hydrazine hydrochloride | 3 + 2 Annulation | Thiophene-substituted pyrazoles | nih.gov |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine and α,β-unsaturated ketones | Michael addition, cyclization, dehydration, aromatization | 1,4,6-Triaryl-1H-pyrazolo[3,4-b]pyridines | nih.gov |

| β-Ketonitriles and hydrazines | Cyclocondensation | 5-Aminopyrazoles | beilstein-journals.org |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient synthesis of complex molecules in a single step, offering advantages such as high atom economy and operational simplicity. distantreader.org Several MCRs have been developed for the synthesis of pyrazole-containing scaffolds.

One such approach involves the reaction of 5-aminopyrazoles, aldehydes, and a third component to construct fused heterocyclic systems. For example, the three-component reaction of 5-aminopyrazoles, arylidenepyruvic acids, and their synthetic precursors (pyruvic acid and aromatic aldehydes) can lead to the formation of pyrazolo[3,4-b]pyridine-6-carboxylic acids. bohrium.comresearchgate.net The specific outcome of these reactions can be influenced by the reaction conditions and the choice of starting materials. bohrium.comresearchgate.net

Another example is the four-component reaction of an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile to produce novel pyrazole derivatives. bohrium.com The synthesis of pyrazolo[3,4-b]pyridine derivatives can also be achieved through the multicomponent reaction of 1-aryl-3-indolyl-5-aminopyrazoles, cyclic β-diketones, and aryl aldehydes. nih.gov In some cases, this reaction yields the dihydrogenated product, which can be subsequently aromatized. nih.gov

Ionic liquids have been utilized as effective media for MCRs in pyrazole synthesis. nih.gov For instance, the synthesis of pyrazolo[3,4-b]pyridines has been accomplished through a multicomponent reaction of β-ketonitriles, 5-aminopyrazole, and anisaldehyde in acetic acid under both conventional heating and microwave irradiation, with the latter providing better yields in shorter reaction times. nih.gov

| Reactants | Product Type | Key Features | Reference |

| 5-Aminopyrazoles, arylidenepyruvic acids, pyruvic acid, aromatic aldehydes | Pyrazolo[3,4-b]pyridine-6-carboxylic acids | Multiple reaction pathways depending on conditions | bohrium.comresearchgate.net |

| Aldehyde, malononitrile, hydrazine, 4,4-dimethyl-3-oxopentanenitrile | Pyrazole derivatives | One-pot, four-component reaction | bohrium.com |

| 1-Aryl-3-indolyl-5-aminopyrazoles, cyclic β-diketones, aryl aldehydes | Pyrazolo[3,4-b]pyridine derivatives | Can yield dihydrogenated intermediates | nih.gov |

| β-Ketonitriles, 5-aminopyrazole, anisaldehyde | Pyrazolo[3,4-b]pyridine derivatives | Microwave-assisted synthesis in ionic liquid | nih.gov |

Rational Design and Synthesis of Functionalized Analogs of 1-Phenyl-4-(3-thienyl)-1H-pyrazol-5-amine

The functionalization of the core this compound structure allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties. This can be achieved by modifying the N1-phenyl moiety or derivatizing the C5-amino group.

Modifications at the N1-Phenyl Moiety

Modifications at the N1-phenyl group can be introduced by starting with differently substituted phenylhydrazines in the initial pyrazole synthesis. For example, the reaction of various substituted phenylhydrazines with β-ketonitriles can lead to a range of N-aryl-5-aminopyrazoles. beilstein-journals.org

A direct method for the preparation of N-substituted pyrazoles from primary aliphatic or aromatic amines has also been reported. nih.gov This involves the reaction of the amine with a 1,3-dicarbonyl compound and an amination reagent. nih.gov This method provides a convenient way to introduce a variety of substituents at the N1 position.

Furthermore, the synthesis of N-heteroaryl substituted pyrazoles can be achieved through a cascade cyclization/nucleophilic aromatic substitution (SNAr) reaction of α,β-unsaturated N-tosylhydrazones with N-heteroaryl chlorides. researchgate.netalfred.edu This one-pot reaction offers excellent yields and regioselectivity. alfred.edu

| Starting Materials | Reaction Type | Product Feature | Reference |

| Substituted phenylhydrazines and β-ketonitriles | Cyclocondensation | Varied N1-aryl substituents | beilstein-journals.org |

| Primary amines, 1,3-dicarbonyl compounds, amination reagent | Direct N-substitution | Diverse N1-substituents | nih.gov |

| α,β-Unsaturated N-tosylhydrazones and N-heteroaryl chlorides | Cascade cyclization/SNAr | N1-heteroaryl substitution | researchgate.netalfred.edu |

Derivatization of the C5-Amino Group

The C5-amino group of the pyrazole ring is a key site for further functionalization, allowing for the introduction of a wide range of substituents. The amino group can act as a nucleophile and react with various electrophiles.

For example, 5-aminopyrazoles can be acylated by reacting them with substituted benzoyl chlorides to form N-(1,3-diaryl-1H-pyrazol-5-yl)benzamides. beilstein-journals.org This reaction provides a straightforward method for introducing amide functionalities at the C5 position.

Furthermore, the C5-amino group can participate in cyclization reactions to form fused heterocyclic systems. The reaction of 5-aminopyrazoles with various imines can lead to the formation of diverse fused pyrazole structures. researchgate.net An efficient two-step approach to heterocycle-substituted amino-pyrazoles and their subsequent transformations, including regioselective derivatization of the amino groups, has been reported. nih.govacs.org This allows for the selective functionalization of the amino group, even in the presence of other reactive sites. nih.govacs.org

The oxidative dimerization of 3-methyl-1-phenyl-1H-pyrazol-5-amine can lead to the formation of pyrazole-fused pyridazines and pyrazines through the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds, demonstrating the reactivity of the amino group and the pyrazole ring itself. mdpi.com

Structural Elaboration at the C4-Thienyl Position and Thiophene Ring

The chemical architecture of pyrazole-based compounds can be fine-tuned to modulate their properties through various synthetic transformations. One key strategy involves the structural elaboration of substituents, such as the thiophene ring at the C4 position of the pyrazole core. This approach allows for the introduction of diverse chemical functionalities, leading to the creation of new congeners with potentially enhanced characteristics. A significant method for such modifications is the palladium-catalyzed cross-coupling reaction, particularly the Suzuki-Miyaura coupling.

This methodology is exemplified in the synthesis of pyrazole-thiophene-based amide derivatives, where a halogenated thiophene ring serves as a handle for introducing new aryl groups. mdpi.com The process typically begins with a precursor molecule, such as a bromo-thienyl pyrazole derivative. This intermediate can then undergo a Suzuki–Miyaura cross-coupling reaction with various arylboronic acids. mdpi.com

The reaction is generally carried out in the presence of a palladium(0) catalyst, such as Pd(PPh₃)₄, and a base, like potassium phosphate (B84403) (K₃PO₄), in a suitable solvent like 1,4-dioxane. This catalytic cycle facilitates the formation of a new carbon-carbon bond between the thiophene ring and the incoming aryl group, effectively replacing the bromine atom. mdpi.com This method has proven effective for coupling a range of arylboronic acids, including those with both electron-donating and electron-withdrawing substituents, affording the desired arylated products in moderate to good yields. mdpi.com

The successful application of this cross-coupling strategy highlights its utility in diversifying the structures of thienyl-pyrazole compounds. The ability to introduce various aryl moieties provides a powerful tool for systematically studying structure-activity relationships.

Detailed findings from these synthetic elaborations are presented in the table below, showcasing the scope of the Suzuki-Miyaura cross-coupling for modifying the thiophene ring.

Table 1: Suzuki-Miyaura Cross-Coupling for Arylation of a Bromo-Thienyl Pyrazole Precursor mdpi.com

| Entry | Arylboronic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic acid | N-(5-methyl-1H-pyrazol-3-yl)-5-phenylthiophene-2-carboxamide | 75 |

| 2 | 4-Methylphenylboronic acid | N-(5-methyl-1H-pyrazol-3-yl)-5-(p-tolyl)thiophene-2-carboxamide | 81 |

| 3 | 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide | 78 |

| 4 | 4-Fluorophenylboronic acid | 5-(4-fluorophenyl)-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide | 72 |

| 5 | 4-Chlorophenylboronic acid | 5-(4-chlorophenyl)-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide | 66 |

| 6 | 4-(Trifluoromethyl)phenylboronic acid | N-(5-methyl-1H-pyrazol-3-yl)-5-(4-(trifluoromethyl)phenyl)thiophene-2-carboxamide | 70 |

| 7 | 3-Methoxyphenylboronic acid | 5-(3-methoxyphenyl)-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide | 74 |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Phenyl 4 3 Thienyl 1h Pyrazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H (proton) NMR spectroscopy would be utilized to identify all unique proton environments in 1-Phenyl-4-(3-thienyl)-1H-pyrazol-5-amine. The spectrum would be expected to show distinct signals for the protons of the phenyl ring, the thienyl ring, the pyrazole (B372694) ring, and the amine group. The chemical shift (δ, in ppm) of each signal would indicate its electronic environment, while the integration of the signal would correspond to the number of protons it represents. Spin-spin coupling patterns (e.g., doublets, triplets, multiplets) would reveal the number of neighboring protons, helping to establish the connectivity between different parts of the molecule.

¹³C NMR spectroscopy provides information about the carbon skeleton. A proton-decoupled ¹³C NMR spectrum would display a single peak for each unique carbon atom. The chemical shifts of these peaks would be characteristic of the type of carbon (e.g., aromatic, heterocyclic, sp³-hybridized), allowing for the assignment of all carbon atoms in the phenyl, thienyl, and pyrazole rings.

Hypothetical Data Table for NMR Analysis Without experimental data, a representative table cannot be generated.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Phenyl-C2/C6 | Expected data | Expected data |

| Phenyl-C3/C5 | Expected data | Expected data |

| Phenyl-C4 | Expected data | Expected data |

| Thienyl-C2 | Expected data | Expected data |

| Thienyl-C4 | Expected data | Expected data |

| Thienyl-C5 | Expected data | Expected data |

| Pyrazole-C3 | Expected data | Expected data |

| NH₂ | Expected data | - |

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would reveal long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting the individual spin systems identified in the ¹H NMR spectrum, for instance, by showing correlations between the phenyl protons and the pyrazole nitrogen-bound carbon, or between the thienyl protons and the pyrazole C4 carbon.

Nuclear Overhauser Effect (NOE) Spectroscopy provides information about the spatial proximity of protons. NOE correlations would help to determine the relative orientation of the phenyl and thienyl rings with respect to the pyrazole core.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact molecular mass of this compound with high precision. This allows for the calculation of the elemental formula (C₁₃H₁₁N₃S), confirming that the synthesized compound has the correct atomic composition. The fragmentation pattern observed in the mass spectrum would offer further structural confirmation, showing characteristic losses of fragments such as the phenyl or thienyl groups.

Hypothetical Data Table for HRMS Without experimental data, a representative table cannot be generated.

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | Expected data | Expected data |

| [M-C₆H₅]⁺ | Expected data | Expected data |

| [M-C₄H₃S]⁺ | Expected data | Expected data |

Vibrational and Electronic Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the primary amine, C-H bonds of the aromatic and heterocyclic rings, C=C and C=N bonds within the rings, and C-S stretching of the thiophene (B33073) ring.

Hypothetical Data Table for IR Spectroscopy Without experimental data, a representative table cannot be generated.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | ~3300-3500 |

| Aromatic C-H Stretch | ~3000-3100 |

| C=C and C=N Ring Stretches | ~1450-1600 |

| C-S Stretch (Thiophene) | ~600-800 |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure DeterminationThis section was planned to present the precise three-dimensional arrangement of atoms in the crystalline state of this compound. This would have included crystallographic data such as the crystal system, space group, and unit cell dimensions.

Conformational Analysis in the Crystalline StateThis part of the analysis would have focused on the specific conformation adopted by the molecule in the solid state. Key dihedral angles between the planes of the phenyl, thienyl, and pyrazole rings would have been discussed to describe the molecule's overall shape and steric arrangement.

Despite the lack of specific data for the target compound, research on structurally similar pyrazole derivatives is prevalent in the scientific literature. These studies often reveal interesting photophysical properties and complex supramolecular architectures driven by a variety of intermolecular interactions. However, in strict adherence to the request to focus solely on this compound, a comparative analysis or extrapolation from related compounds is not provided.

Should experimental data for this compound become available in the future, a comprehensive article covering the outlined sections could be generated.

Computational and Quantum Chemical Investigations of 1 Phenyl 4 3 Thienyl 1h Pyrazol 5 Amine

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. It is widely used to explore the electronic structure and predict the reactivity of heterocyclic compounds.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral (torsional) angles. For pyrazole (B372694) derivatives, DFT methods like B3LYP with basis sets such as 6-311G** or TZVP are commonly employed to achieve reliable geometries. nih.govmdpi.com

In a study on the related compound, 1-phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline, DFT calculations at the B3LYP/6-311G** level were performed, and the optimized geometric parameters were compared with experimental X-ray diffraction data. nih.gov The results showed a good correlation, with most calculated bond lengths being slightly longer than the experimental values, a common observation for this level of theory. nih.gov For 1-Phenyl-4-(3-thienyl)-1H-pyrazol-5-amine, such calculations would reveal the relative orientations of the phenyl, thienyl, and pyrazole rings. Conformational analysis would identify the most stable conformer by calculating the energies of various rotational isomers, particularly around the single bonds connecting the aromatic rings to the central pyrazole core.

| Parameter | Description | Expected Finding for this compound |

|---|---|---|

| Bond Lengths | Distances between atomic nuclei (e.g., C-C, C-N, C-S). | Calculations would provide precise values, expected to be in good agreement with experimental data if available. |

| Bond Angles | Angles formed by three connected atoms (e.g., C-N-N). | Would define the geometry of the pyrazole and attached rings. |

| Dihedral Angles | Torsional angles defining the 3D orientation of the rings. | Would indicate the degree of planarity or twist between the phenyl, thienyl, and pyrazole moieties. |

DFT can accurately predict various spectroscopic properties. The Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical calculations are invaluable for confirming molecular structures and assigning experimental spectra.

For instance, a detailed study on 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine optimized its geometry and then calculated its ¹H and ¹³C NMR chemical shifts using various DFT functionals and basis sets. mdpi.com The results were compared with experimental data, revealing that the accuracy of the predicted ¹H-NMR shifts was highly dependent on the quality of the optimized geometry. mdpi.com Functionals like B97D and TPSSTPSS with a TZVP basis set were found to provide the most accurate predictions. mdpi.com A similar approach for this compound would yield a theoretical NMR spectrum, aiding in the structural elucidation and verification of synthesized samples.

| Spectroscopic Parameter | Computational Method | Purpose |

|---|---|---|

| ¹H NMR Chemical Shifts | DFT/GIAO | Predict the resonance of proton atoms for comparison with experimental spectra. |

| ¹³C NMR Chemical Shifts | DFT/GIAO | Predict the resonance of carbon atoms, aiding in the assignment of the carbon skeleton. |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. alrasheedcol.edu.iq

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. alrasheedcol.edu.iq A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and prone to electronic transitions. alrasheedcol.edu.iq

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ² / (2η), where μ is the chemical potential (-χ).

These descriptors provide a quantitative measure of the molecule's stability and reactivity profile. For example, in a study of an imidazole (B134444) derivative, the HOMO-LUMO gap was calculated to be 4.4871 eV, indicating high stability. alrasheedcol.edu.iq Similar calculations for this compound would map its electron density distribution in the frontier orbitals and predict its reactivity.

| Descriptor | Formula | Interpretation |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap means higher reactivity. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group of atoms to attract electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity of a species to accept electrons. |

Molecular Dynamics Simulations for Conformational Flexibility in Solution

While DFT calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules, providing a detailed view of conformational flexibility in different environments, such as in a solvent.

For a molecule like this compound, MD simulations would be particularly useful for understanding how the phenyl and thienyl rings rotate and flex in solution. This is crucial as the molecule's conformation can significantly impact its interaction with biological targets. The simulation would track the trajectories of all atoms over a period of nanoseconds or microseconds, revealing the most populated conformational states and the energy barriers between them. Such studies, while not found specifically for the title compound, have been performed on other heterocyclic structures to explore binding modes with proteins, showing how conformational changes can influence ligand-receptor interactions.

In Silico Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a vital tool in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

In a molecular docking study, this compound would be docked into the active site of a specific protein target. The 5-aminopyrazole scaffold is a known "privileged structure" in medicinal chemistry, found in inhibitors of various kinases and other enzymes. eurjchem.com

Docking studies on similar thiophene-based N-phenyl pyrazolines against the Epidermal Growth Factor Receptor (EGFR) have shown that these compounds fit well within the binding pocket. The simulations predicted key interactions, such as the N-phenyl group binding to hydrophobic areas and other parts of the molecule forming hydrogen bonds or pi-pi stacking interactions with specific amino acid residues like Leu694 and Leu820.

A docking simulation for this compound would:

Identify the most likely binding pose (conformation and orientation) within the target's active site.

Calculate a binding score or binding energy, which estimates the binding affinity.

Detail the specific intermolecular interactions, such as hydrogen bonds (e.g., with the 5-amino group), hydrophobic interactions (with the phenyl and thienyl rings), and pi-pi stacking between the aromatic rings of the ligand and residues like phenylalanine, tyrosine, or tryptophan in the protein.

These predictions provide a rational basis for understanding the compound's biological activity and for designing more potent and selective analogues.

| Interaction Type | Description | Potential Interacting Groups on this compound |

|---|---|---|

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N). | The -NH₂ group (donor) and pyrazole nitrogen atoms (acceptors). |

| Hydrophobic Interactions | Interactions between nonpolar groups in an aqueous environment. | The phenyl ring and the thienyl ring. |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | The phenyl, pyrazole, and thienyl rings. |

Estimation of Binding Affinities and Energetics

Computational and quantum chemical investigations play a pivotal role in estimating the binding affinities and energetics of novel compounds, offering insights into their potential therapeutic applications. While direct computational studies on the binding affinities of this compound are not extensively available in the reviewed literature, analysis of structurally similar thienyl-pyrazole derivatives provides valuable information regarding their interaction with various biological targets. These studies predominantly employ molecular docking simulations to predict the binding modes and energies of these compounds within the active sites of proteins.

Molecular docking studies on a series of thiophene-based N-phenyl pyrazoline derivatives have revealed their potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. japsonline.com The binding affinities of these compounds were found to be significant, with some derivatives exhibiting stronger interactions than the native ligand. japsonline.com For instance, certain pyrazoline compounds demonstrated binding affinities ranging from -7.6 kcal/mol to -8.8 kcal/mol. japsonline.com The interactions were characterized by the N-phenyl substituent of the pyrazoline ring binding to a hydrophobic region of the EGFR active site. japsonline.com

Similarly, various 1H-pyrazole derivatives have been investigated as potential inhibitors of receptor tyrosine kinases and other protein kinases. nih.gov Docking studies have shown that these compounds can bind effectively to the active sites of targets such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Aurora A, and Cyclin-Dependent Kinase 2 (CDK2). nih.gov The binding energies for some of these derivatives were found to be in the range of -8.57 kJ/mol to -10.35 kJ/mol, indicating stable interactions. nih.govresearchgate.net

In the context of VEGFR-2 inhibition, novel thienyl-pyrazole derivatives have been synthesized and evaluated. ekb.eg One particular derivative, 1,6-diamino-2-oxo-4-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-1,2-dihydropyridine-3,5-dicarbonitrile, emerged as a potent inhibitor. ekb.eg Molecular docking of this compound into the VEGFR-2 active site (PDB ID: 4ASD) was performed to understand its binding affinity and interaction patterns. ekb.eg

The following tables summarize the binding affinities of several thienyl-pyrazole and N-phenyl pyrazoline derivatives against different protein targets as reported in the literature. It is important to note that these are analogous compounds, and their binding affinities may not be directly extrapolated to this compound without specific computational studies on the latter.

Binding Affinities of Thiophene-Based N-Phenyl Pyrazoline Derivatives against EGFR japsonline.com

| Compound | Binding Affinity (kcal/mol) |

| Pyrazoline 1 | -8.8 |

| Pyrazoline 2 | -8.8 |

| Pyrazoline 3 | -8.4 |

| Pyrazoline 4 | Similar to native ligand |

| Pyrazoline 5 | -7.6 |

| Erlotinib (native ligand) | Not specified in search result |

Binding Energies of 1H-Pyrazole Derivatives against Various Protein Kinases nih.govresearchgate.net

| Compound | Target Protein (PDB ID) | Binding Energy (kJ/mol) |

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 (2QU5) | -10.09 |

| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | Aurora A (2W1G) | -8.57 |

| 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide | CDK2 (2VTO) | -10.35 |

These computational findings for structurally related compounds underscore the potential of the thienyl-pyrazole scaffold to form stable and energetically favorable interactions with various protein targets. The specific binding affinity and energetics of this compound would, however, depend on its unique three-dimensional structure and electronic properties, necessitating dedicated quantum chemical and molecular docking investigations.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 1 Phenyl 4 3 Thienyl 1h Pyrazol 5 Amine Derivatives

Elucidation of Key Structural Features for Biological Activity

The biological activity of 1-Phenyl-4-(3-thienyl)-1H-pyrazol-5-amine derivatives is intricately linked to the nature and substitution pattern of its core components: the N1-phenyl ring, the C4-thienyl moiety, the C5-amino group, and the C3 position of the pyrazole (B372694) ring.

Influence of the N1-Phenyl Substitution Pattern

The substitution pattern on the N1-phenyl ring plays a pivotal role in modulating the biological activity of this class of compounds, primarily through electronic and steric effects that influence binding affinity to target proteins. nih.govnih.gov Structure-activity relationship (SAR) studies on analogous 1-aryl pyrazole derivatives have demonstrated that the introduction of various substituents on the phenyl ring can significantly impact potency.

For instance, in a series of 3,4,5-substituted pyrazole inhibitors of meprin α and β, N-substitution of the pyrazole ring with a phenyl group was explored. nih.gov The introduction of acidic carboxyphenyl residues at this position led to an increased inhibition of meprin β, suggesting that negatively charged groups can form favorable interactions within the enzyme's active site. nih.gov Conversely, the introduction of lipophilic moieties like methyl or an unsubstituted phenyl group resulted in a decrease in activity against both meprin α and β compared to the unsubstituted N-H pyrazole. nih.gov

In the context of tubulin inhibitors based on a (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone scaffold, the nature of the substituent on the N1-phenyl ring was also found to be critical. The structure-activity relationship indicated that a methyl group at the C4-position of the N1-phenyl ring is important for the observed biological activities. mdpi.com

These findings underscore the importance of the N1-phenyl ring as a key site for modification to fine-tune the biological profile of this compound derivatives.

Table 1: Influence of N1-Phenyl Substitution on Biological Activity of Analogous Pyrazole Derivatives Note: This table is a representative summary based on data from related pyrazole structures, not exclusively this compound.

| Analogous Scaffold | N1-Phenyl Substituent | Biological Target | Observed Activity Change |

|---|---|---|---|

| 3,4,5-substituted pyrazole | Carboxyphenyl | Meprin β | Increased Inhibition nih.gov |

| 3,4,5-substituted pyrazole | Methyl | Meprin α and β | Decreased Inhibition nih.gov |

Critical Role of the C4-Thienyl Moiety and its Orientation

The C4-thienyl moiety is a crucial determinant of the biological activity of this pyrazole series. The thiophene (B33073) ring, as a bioisostere of a phenyl ring, can engage in various non-covalent interactions, including hydrogen bonds and π-π stacking, with target proteins. mdpi.com The position of the sulfur atom and the orientation of the thienyl ring relative to the pyrazole core can significantly influence these interactions.

While specific SAR studies on the C4-(3-thienyl) group in this exact scaffold are not extensively documented in the provided context, research on related thienyl-pyrazole derivatives highlights the importance of this heteroaromatic ring. For example, a series of 3-(5-Bromo-2-thienyl)-4-[1-phenylthiocarbamoyl-3-(4-methylphenyl)-2-pyrazolin-5-yl]-1-phenyl-1H-pyrazole was synthesized and evaluated for anti-inflammatory activity, indicating the compatibility of the thienyl moiety within this class of compounds. nih.gov

The orientation of the thienyl ring is also critical. Rotation around the C4-thienyl bond can place the sulfur atom in different spatial positions, which can either facilitate or hinder optimal binding to a biological target. The 3-thienyl substitution, as opposed to a 2-thienyl, presents a different vector for potential interactions, which can be pivotal for achieving selectivity for a particular enzyme or receptor. In the development of inhibitors for Aurora B kinase, the introduction of a pyrazole ring at a specific position of a 4-amino-thienopyridine derivative yielded the best results, underscoring the favorable interactions that a thienyl-pyrazole combination can achieve. mdpi.com

Importance of the C5-Amino Group and its Substituents

The C5-amino group is a key functional group that often acts as a hydrogen bond donor, anchoring the molecule within the active site of a biological target. nih.gov Its presence is a common feature in many biologically active pyrazole derivatives, including kinase inhibitors. nih.govmdpi.com Modification of this amino group provides a valuable strategy for modulating the compound's pharmacological properties.

SAR studies on related 5-aminopyrazole scaffolds have shown that both N-alkylation and N-acylation are viable approaches for derivatization. For example, investigations into 5-alkylamino pyrazoles as canine COX-2 inhibitors have been conducted, demonstrating that substitution on the C5-amino group can lead to potent and selective compounds.

Furthermore, the amino group can be incorporated into larger functional groups such as ureas, thioureas, or sulfonamides, which can introduce additional interaction points with the target protein. In a study on pyrazole acylhydrazones and amides, the amino group of 5-aminopyrazoles was acylated to produce derivatives with antiproliferative and antioxidant activities.

Table 2: Representative Modifications of the C5-Amino Group in Analogous Pyrazoles Note: This table is a representative summary based on data from related pyrazole structures, not exclusively this compound.

| Modification | Resulting Functional Group | Potential Impact on Activity |

|---|---|---|

| N-Alkylation | Secondary or Tertiary Amine | Altered lipophilicity and steric profile |

| N-Acylation | Amide | Introduction of a hydrogen bond acceptor |

| N-Sulfonylation | Sulfonamide | Potential for additional hydrogen bonding and polar interactions |

Impact of Further Pyrazole Ring Modifications (e.g., C3)

The C3 position of the pyrazole ring offers another avenue for structural modification to enhance biological activity and selectivity. nih.gov The nature of the substituent at this position can influence the electronic distribution of the pyrazole ring and introduce steric constraints that affect ligand binding.

In the development of JNK3 inhibitors, a series of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives were synthesized. nih.govcancer.gov This study highlighted the importance of the C3-substituent in achieving potent and selective inhibition. Similarly, for JAK1 inhibitors, an ortho substitution on the pyrazole ring (position 3) was found to be important for selectivity over JAK2. mdpi.com

Introducing small alkyl groups, such as a methyl group, or larger aryl groups at the C3 position can lead to different SAR profiles. For instance, in a series of pyrazole-based kinase inhibitors, the SAR study indicated that when the R1 group (at a position analogous to C3) is a monohalogen like fluoro or chloro, the antiproliferative activity is higher than in the case of a methoxy (B1213986) group. nih.gov These findings suggest that both steric bulk and electronic properties of the C3 substituent are critical for optimizing the biological activity of this compound derivatives.

Development of Pharmacophore Models

Pharmacophore modeling is a crucial tool in understanding the key chemical features required for a molecule to bind to a specific biological target. For pyrazole-based inhibitors, these models typically highlight the spatial arrangement of hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.govnih.govmdpi.comnih.govbohrium.com

Based on the analysis of various pyrazole-based kinase inhibitors, a general pharmacophore model for this compound derivatives can be proposed. This model would likely include:

A hydrogen bond donor feature: corresponding to the C5-amino group, which can interact with key residues in the hinge region of a kinase. mdpi.com

Two aromatic/hydrophobic regions: one represented by the N1-phenyl ring and the other by the C4-thienyl moiety. These groups can engage in hydrophobic and π-π stacking interactions within the ATP-binding pocket. nih.gov

A hydrogen bond acceptor feature: potentially arising from one of the nitrogen atoms of the pyrazole core.

Such a pharmacophore model serves as a valuable template for virtual screening of compound libraries to identify new potential inhibitors and for guiding the design of novel derivatives with improved binding affinity. For instance, a pharmacophore model for EGF-R tyrosine kinase inhibitors was successfully used to optimize a series of 4-(phenylamino)pyrazolo[3,4-d]pyrimidines, leading to highly potent compounds. mdpi.comnih.gov

Lead Compound Identification and Optimization Strategies

The identification of a promising lead compound is the first step in the drug discovery pipeline, which is then followed by a rigorous optimization process to enhance its potency, selectivity, and pharmacokinetic properties. mdpi.comfrontiersin.org For the this compound scaffold, a lead compound would likely be identified through high-throughput screening or structure-based design.

Once a lead is identified, optimization strategies typically involve:

Systematic modification of the key structural features: as outlined in section 6.1. This involves synthesizing a library of analogs with variations at the N1-phenyl, C4-thienyl, C5-amino, and C3 positions to build a comprehensive SAR.

Bioisosteric replacement: substituting functional groups with other groups that have similar physical or chemical properties to improve biological activity or reduce toxicity. For example, the thienyl group itself is a bioisostere of a phenyl ring.

Structure-based drug design: using the three-dimensional structure of the target protein to guide the design of more potent and selective inhibitors. This approach was used in the optimization of pyrazole-based LDH inhibitors. mdpi.com

QSAR studies: developing mathematical models that correlate the chemical structure of the compounds with their biological activity to predict the potency of novel, unsynthesized derivatives. nih.govmdpi.combohrium.com

An example of lead optimization can be seen in the development of pyrazole-based compounds as selective COX-2 inhibitors, where modifications to the pyrazole core led to compounds with improved activity and a better cardiovascular profile. nih.gov Through these iterative cycles of design, synthesis, and biological evaluation, a lead compound with the desired therapeutic profile can be developed.

Future Perspectives and Research Directions for 1 Phenyl 4 3 Thienyl 1h Pyrazol 5 Amine and Its Analogs

Exploration of Diverse Biological Targets and Disease Indications

The inherent chemical architecture of 1-Phenyl-4-(3-thienyl)-1H-pyrazol-5-amine, combining a pyrazole (B372694) core known for a wide spectrum of biological activities with a thiophene (B33073) ring, suggests a vast and largely untapped therapeutic potential. orientjchem.orgrsc.org Future research will likely pivot towards a systematic and broad-based screening of this compound and its analogs against a diverse array of biological targets implicated in various diseases.

The pyrazole nucleus is a cornerstone in numerous clinically approved drugs, demonstrating activities ranging from anti-inflammatory to anticancer. nih.govnih.gov Thiophene derivatives also exhibit a wide range of pharmacological properties, including antimicrobial, antiviral, and anti-inflammatory effects. orientjchem.orgnih.gov The combination of these two pharmacologically significant heterocycles in a single molecule opens avenues for discovering novel treatments.

Future investigations are expected to focus on:

Kinase Inhibition: Given that the pyrazole scaffold is a key feature in many protein kinase inhibitors used in oncology, analogs of this compound will be prime candidates for screening against various kinases implicated in cancer progression, such as CDK8. nih.govchemmethod.comnih.gov

Neurodegenerative Diseases: The role of kinases like DYRK1A in neurodegenerative disorders such as Alzheimer's disease makes pyrazole derivatives attractive for developing new therapeutic agents. nih.gov

Inflammatory Pathways: The anti-inflammatory potential of both pyrazole and thiophene moieties suggests that future studies could explore the efficacy of these compounds in modulating inflammatory pathways, for instance, by targeting Toll-like receptor 4 (TLR4) signaling. nih.gov

Infectious Diseases: The documented antimicrobial and antifungal properties of pyrazole-thiophene hybrids warrant further investigation against a broader spectrum of pathogens, including drug-resistant strains. rsc.orgresearchgate.net

Table 1: Potential Biological Targets for this compound Analogs

| Target Class | Specific Examples | Potential Therapeutic Area |

| Protein Kinases | CDK8, DYRK1A, Aurora Kinases | Cancer, Neurodegenerative Diseases |

| Inflammatory Receptors | Toll-like Receptor 4 (TLR4) | Inflammatory Disorders |

| Enzymes | Cyclooxygenase (COX), Fatty Acid Amide Hydrolase (FAAH) | Inflammation, Pain |

| Microbial Targets | Bacterial and Fungal Enzymes | Infectious Diseases |

Advanced Materials Science Applications (e.g., Optoelectronic Properties, Ligand for Metal Ions)

Beyond the biomedical sphere, the unique electronic and structural characteristics of this compound and its derivatives make them intriguing candidates for applications in materials science. The fusion of the electron-rich thiophene ring with the pyrazole system can give rise to interesting optoelectronic properties. bohrium.com

Future research in this domain could explore:

Organic Electronics: The π-conjugated systems present in these molecules are fundamental to their potential use in organic electronics. taylorfrancis.com Investigations into their application in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and flexible displays are anticipated. researchgate.net The ability to tune their electronic properties through synthetic modifications could lead to the development of materials with tailored energy gaps and charge transport characteristics.

Electrochromic Materials: Pyrazole-based conducting polymers have been studied for their electrochromic properties, suggesting that polymers derived from this compound could be developed for applications in smart windows and displays. bohrium.com

Metal-Organic Frameworks (MOFs) and Coordination Chemistry: The nitrogen atoms in the pyrazole ring and the sulfur atom in the thiophene ring can act as coordination sites for metal ions. mocedes.orgresearchgate.net This makes these compounds valuable as ligands for the synthesis of novel metal complexes and MOFs. researchgate.net These materials could have applications in catalysis, gas storage, and sensing.

Chemoinformatics and Machine Learning-Driven Drug Discovery Initiatives

The integration of computational approaches is set to revolutionize the discovery and optimization of drugs based on the this compound scaffold. Chemoinformatics and machine learning are powerful tools for navigating the vast chemical space and accelerating the identification of promising drug candidates. nih.govnih.gov

Key future directions in this area include:

High-Throughput Virtual Screening (HTVS): Large virtual libraries of analogs can be screened against various biological targets to identify potential hits in a cost-effective and time-efficient manner. chemmethod.comresearchgate.net This approach can prioritize compounds for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Machine learning algorithms can be used to build predictive QSAR models that correlate the structural features of these compounds with their biological activities. researchgate.netspringernature.com These models can guide the design of new analogs with enhanced potency and selectivity.

AI-Powered De Novo Design: Generative AI models can be employed to design entirely new molecules based on the this compound scaffold with optimized properties for specific biological targets. nih.gov This approach has the potential to uncover novel chemical entities with superior therapeutic profiles.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs early in the drug discovery process, helping to reduce the attrition rate of drug candidates in later stages of development. researchgate.net

Development of Novel Synthetic Methodologies with Enhanced Sustainability

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds. researchgate.net Future research will undoubtedly focus on developing more sustainable and environmentally benign methods for the synthesis of this compound and its derivatives.

Areas for advancement include:

Green Solvents and Catalysts: The use of water, deep eutectic solvents, or other green solvents in place of traditional volatile organic compounds will be a key focus. thieme-connect.com The development and application of reusable and non-toxic catalysts, such as nano-catalysts, will also be prioritized. nih.gov

One-Pot and Multicomponent Reactions: Designing synthetic routes that involve one-pot or multicomponent reactions can significantly improve efficiency by reducing the number of steps, minimizing waste, and saving time and resources. ias.ac.inresearchgate.net

Alternative Energy Sources: The use of microwave irradiation and ultrasound as alternative energy sources can often lead to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. ias.ac.in

Metal-Free Synthesis: Developing synthetic strategies that avoid the use of heavy or toxic metals is a crucial aspect of green chemistry, minimizing the environmental impact of the synthesis. nih.gov

Table 2: Comparison of Conventional vs. Green Synthetic Approaches

| Feature | Conventional Synthesis | Green Synthesis |

| Solvents | Volatile Organic Compounds (VOCs) | Water, Deep Eutectic Solvents, Solvent-free |

| Catalysts | Stoichiometric, often toxic reagents | Catalytic amounts, reusable, non-toxic catalysts |

| Energy | Conventional heating | Microwaves, Ultrasound, Ambient temperature |

| Efficiency | Multi-step, purification between steps | One-pot, Multicomponent reactions |

| Waste | Significant waste generation | Minimized waste, higher atom economy |

Integration into Multitarget Directed Ligand Design Strategies

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. This has led to the emergence of multitarget-directed ligands (MTDLs) as a promising therapeutic strategy. nih.gov The this compound scaffold is well-suited for the design of MTDLs due to its ability to be readily functionalized and its inherent affinity for multiple biological targets.

Future research in this area will likely involve:

Pharmacophore Hybridization: The rational design of new molecules that combine the key pharmacophoric features of this compound with those of other known ligands to simultaneously modulate multiple targets. nih.gov For example, integrating this scaffold with moieties known to inhibit acetylcholinesterase could yield novel treatments for Alzheimer's disease. acs.org

Fragment-Based Drug Discovery: Utilizing fragments of the this compound structure to build new molecules with tailored polypharmacology.

Systems Biology Approaches: Employing a systems biology understanding of disease networks to identify key nodes that can be targeted by a single MTDL, for which the this compound scaffold can serve as a starting point.

By pursuing these diverse research avenues, the scientific community can unlock the full potential of this compound and its analogs, paving the way for advancements in medicine, materials science, and sustainable chemistry.

Q & A

Q. What are the established synthetic pathways for 1-Phenyl-4-(3-thienyl)-1H-pyrazol-5-amine, and what reagents are critical for its cyclization?

Answer: The compound is typically synthesized via cyclization reactions. A common method involves reacting thiourea analogues with halogenating agents (e.g., POCl₃) at elevated temperatures (~120°C) to form pyrazole intermediates. For example, thiourea derivatives undergo cyclization to yield halogenated pyrazole regioisomers, confirmed via X-ray crystallography . Key reagents include phosphorous oxychloride for cyclization and ammonium thiocyanate for introducing thiourea moieties . Optimization of reaction time and temperature is critical to avoid side products.

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Answer:

Q. What in vitro biological assays are most relevant for preliminary screening of its bioactivity?

Answer:

- Antimicrobial activity : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using agar diffusion or microdilution methods .

- Antitubercular assays : Evaluate inhibition of Mycobacterium tuberculosis H37Rv strains via resazurin microtiter assays (REMA) .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can researchers optimize synthetic routes to improve yield and regioselectivity?

Answer:

- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .

- Solvent-free conditions : Reduce side reactions and improve atom economy, as demonstrated in pyrazolo-pyrimidine syntheses .

- Microwave-assisted synthesis : Shorten reaction times and improve regioselectivity for thienyl substituents .

Q. When encountering contradictory bioactivity data across studies, what methodological approaches resolve these discrepancies?

Answer:

- Substituent-effect analysis : Compare halogenated vs. methoxy-substituted analogues to identify structure-activity trends .

- Computational modeling : Use contour analysis (e.g., Pharma-Similarity Index) to map steric/electronic requirements for target binding .

- Dose-response validation : Replicate assays under standardized conditions (e.g., pH, serum concentration) to control variability .

Q. What computational strategies predict binding interactions between this compound and biological targets (e.g., enzymes)?

Answer:

- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., dihydroorotate dehydrogenase) .

- Pharmacophore mapping : Identify critical features (e.g., hydrogen-bond donors, aromatic rings) using Discovery Studio .

- MD simulations : Assess binding stability over time (50–100 ns trajectories) with GROMACS .

Q. How to conduct structure-activity relationship (SAR) studies to guide derivatization?

Answer:

- Core modifications : Replace the thienyl group with furyl or pyridyl moieties to test electronic effects on bioactivity .

- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the phenyl ring to enhance antimicrobial potency .

- Bioisosteric replacement : Substitute the pyrazole amine with a triazole to improve metabolic stability .

Q. What crystallographic challenges arise during structural analysis, and how are they addressed?

Answer:

- Triclinic systems : Low symmetry complicates data collection; use high-resolution detectors (e.g., Bruker APEX-II) and multi-scan absorption corrections .

- Disorder modeling : Apply SHELXL restraints to resolve disordered thienyl or phenyl groups .

- Twinned crystals : Apply twin law matrices (e.g., HKLF 5 format) during refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.